Zuclopenthixol Decanoate

Schizophrenia Relapse Prevention Maintenance Therapy

Zuclopenthixol decanoate is a first-generation antipsychotic (FGA) depot injection belonging to the thioxanthene class. It functions as a high-affinity antagonist at both dopamine D1 and D2 receptors, with Ki values of 9.8 nM and 1.5 nM, respectively.

Molecular Formula C32H43ClN2O2S
Molecular Weight 555.2 g/mol
CAS No. 64053-00-5
Cat. No. B154231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuclopenthixol Decanoate
CAS64053-00-5
SynonymsDecanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester;  (Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester
Molecular FormulaC32H43ClN2O2S
Molecular Weight555.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13-
InChIKeyQRUAPADZILXULG-WKIKZPBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zuclopenthixol Decanoate (CAS 64053-00-5): A Long-Acting First-Generation Antipsychotic Depot Injection


Zuclopenthixol decanoate is a first-generation antipsychotic (FGA) depot injection belonging to the thioxanthene class [1]. It functions as a high-affinity antagonist at both dopamine D1 and D2 receptors, with Ki values of 9.8 nM and 1.5 nM, respectively . Unlike many other FGAs, it lacks significant affinity for muscarinic cholinergic receptors [1]. This depot formulation in Viscoleo (thin vegetable oil) provides a slow-release profile, achieving peak plasma concentrations (Tmax) at approximately 7 days post-injection and enabling dosing intervals of 2-4 weeks for the maintenance treatment of schizophrenia and other serious mental illnesses [2].

Why Zuclopenthixol Decanoate Cannot Be Interchanged with Other Depot Antipsychotics


Despite being a first-generation antipsychotic, zuclopenthixol decanoate exhibits a unique profile that precludes simple substitution with other depot preparations like haloperidol or fluphenazine decanoate. Its combined D1/D2 receptor antagonism, distinct from pure D2 antagonists, has specific clinical implications, particularly in treatment-resistant aggression [1]. Furthermore, evidence suggests real differences in clinical outcomes, with zuclopenthixol decanoate showing a statistically significant advantage in relapse prevention compared to other depots [2]. Its specific pharmacokinetic profile and established minimum effective dose regimen [3] mean that switching to a different depot cannot be done on a milligram-equivalent basis and carries a risk of loss of efficacy or emergence of adverse effects.

Zuclopenthixol Decanoate: Quantified Differentiation Against Closest Analogs


Superior Relapse Prevention vs. Other Depot Antipsychotics

Zuclopenthixol decanoate demonstrates a statistically significant advantage in preventing or postponing psychotic relapse compared to a group of other depot antipsychotics. This is a key differentiator for long-term maintenance therapy [1].

Schizophrenia Relapse Prevention Maintenance Therapy

Efficacy in Treatment-Resistant Aggressive Schizophrenia

Unlike pure D2 antagonists like haloperidol, zuclopenthixol decanoate's combined D1/D2 antagonism showed clinical benefit in a population that had failed multiple previous neuroleptics. In an open-label trial of chronic (>10 years) neuroleptic-resistant aggressive schizophrenia patients, treatment led to significant improvements [1].

Treatment-Resistant Schizophrenia Aggression D1/D2 Antagonist

Equivalent Efficacy and Tolerability to Haloperidol Decanoate

In a head-to-head double-blind trial against haloperidol decanoate (HAL-D), zuclopenthixol decanoate (ZPT-D) was shown to be equally effective with a similar side-effect profile. While not demonstrating superiority, this establishes parity with a widely used standard of care [1].

Haloperidol Decanoate Maintenance Therapy Double-Blind Trial

Established Minimum Effective Dose and Therapeutic Drug Monitoring Range

A specific maintenance dose and corresponding serum level have been empirically determined for zuclopenthixol decanoate, providing a clear target for clinical optimization and differentiating it from depots with less defined therapeutic windows [1].

Minimum Effective Dose Therapeutic Drug Monitoring Serum Concentration

More Predictable Peak Concentration Timing vs. Fluphenazine Decanoate

A comparative pharmacokinetic study found that zuclopenthixol decanoate exhibits more consistent absorption kinetics than fluphenazine decanoate, with a more predictable time to reach maximum plasma concentration (Tmax) [1].

Pharmacokinetics Fluphenazine Decanoate Tmax

Procurement-Focused Application Scenarios for Zuclopenthixol Decanoate (CAS 64053-00-5)


Long-Term Maintenance Therapy to Prevent Psychotic Relapse

Zuclopenthixol decanoate is a strong candidate for long-term maintenance therapy in schizophrenia, particularly when adherence to oral medication is a challenge. Its key differentiator is the evidence from a Cochrane review showing it prevents or postpones relapses more effectively than a group of other depot antipsychotics (NNT of 8) [1]. This makes it a high-value option for health systems aiming to reduce costly inpatient admissions and improve long-term patient stability.

Management of Treatment-Resistant Aggressive Schizophrenia

For patients with chronic, aggressive schizophrenia who have not responded adequately to other neuroleptics, zuclopenthixol decanoate offers a unique therapeutic option. Its D1/D2 receptor antagonism is a mechanistic differentiator from pure D2 antagonists like haloperidol. This is supported by clinical evidence where a majority of treatment-resistant, long-term secluded patients were able to transition to an open ward setting after treatment with zuclopenthixol decanoate [2].

Depot Antipsychotic Requiring Evidence-Based, Low-Dose Optimization

Zuclopenthixol decanoate is particularly suitable for clinical or research settings where a strategy of dose minimization is employed. The established minimum effective dose of 200 mg every 2 weeks and corresponding serum concentration of 22 nmol/L provides a quantifiable target for therapeutic drug monitoring and rational dose adjustment [3]. This contrasts with depots where such clear quantitative targets are less well-defined.

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